LH-RH (7-10)

説明

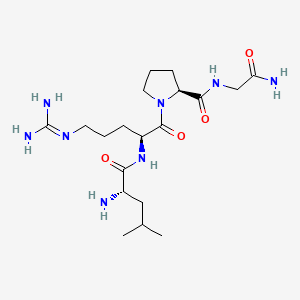

Structure

3D Structure

特性

CAS番号 |

38482-71-2 |

|---|---|

分子式 |

C19H36N8O4 |

分子量 |

440.5 g/mol |

IUPAC名 |

(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H36N8O4/c1-11(2)9-12(20)16(29)26-13(5-3-7-24-19(22)23)18(31)27-8-4-6-14(27)17(30)25-10-15(21)28/h11-14H,3-10,20H2,1-2H3,(H2,21,28)(H,25,30)(H,26,29)(H4,22,23,24)/t12-,13-,14-/m0/s1 |

InChIキー |

JQESMPDJSXFGSA-IHRRRGAJSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)N |

正規SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)N |

製品の起源 |

United States |

Foundational & Exploratory

The Biological Function of LH-RH (7-10): A Technical Guide

Executive Summary

Luteinizing hormone-releasing hormone (LH-RH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide central to the regulation of the hypothalamic-pituitary-gonadal axis.[1][2][3] Its enzymatic degradation yields several fragments, with the C-terminal tetrapeptide LH-RH (7-10), corresponding to the sequence Leu-Arg-Pro-Gly-NH₂, being a major product.[4] While the function of the parent hormone is extensively characterized, this guide focuses on the specific, albeit less understood, biological activities of the LH-RH (7-10) fragment. Evidence suggests this peptide is not merely an inactive metabolite but possesses distinct biological activities, including the ability to stimulate luteinizing hormone (LH) release and interact with the plasma kinin system.[4] This document synthesizes the available preclinical data, outlines potential mechanisms of action, presents quantitative findings, and details relevant experimental methodologies to provide a comprehensive resource for researchers in endocrinology and peptide-based drug discovery.

Biological Functions and Activities

The LH-RH (7-10) peptide is a product of the enzymatic breakdown of full-length LH-RH by pituitary and hypothalamic enzymes, as well as enzymes in peripheral tissues like macrophages and pneumocytes.[4] Its formation can be inhibited by metalloendopeptidase inhibitors such as Captopril and Thiorphan.[4] The primary reported biological functions are categorized below.

Gonadotropic Activity

The most significant reported function of LH-RH (7-10) is its ability to stimulate the release of Luteinizing Hormone (LH) from the pituitary. In vivo studies have demonstrated that intracarotid infusion of the LH-RH (7-10) fragment causes a significant increase in plasma LH concentrations in both rats and female rabbits.[4] This finding suggests that the C-terminal fragment retains at least some of the agonist activity of the parent decapeptide, which is critical for reproductive function.[2][3] The full LH-RH molecule's C-terminal is recognized as essential for high-affinity receptor binding, which may explain the residual activity of this fragment.[5][6]

Interaction with the Plasma Kinin System

Beyond its hormonal role, LH-RH (7-10) has been shown to exert effects on the plasma kallikrein-kinin system (KKS).[4] Intravenous administration in rats was found to increase esterase activity within this system.[4] The KKS is a complex cascade that generates vasoactive kinins like bradykinin, which are involved in inflammation, blood pressure regulation, coagulation, and pain.[7][8][9] The precise mechanism of interaction between LH-RH (7-10) and the KKS remains to be elucidated but points to potential non-gonadotropic, systemic functions for this peptide fragment.

Proposed Signaling Pathway

Direct studies on the signaling cascade activated specifically by LH-RH (7-10) are not available. However, its ability to elicit LH release strongly implies that it acts as an agonist at the canonical GnRH receptor (GnRH-R) on pituitary gonadotropes. The established signaling pathway for GnRH-R is depicted below. It is proposed that LH-RH (7-10) activates this same cascade, though likely with lower potency than the full decapeptide.

The canonical GnRH-R is a G protein-coupled receptor that, upon agonist binding, primarily activates the Gαq/11 subunit.[10][11] This initiates a well-characterized intracellular cascade:

-

Phospholipase C (PLC) Activation: Gαq/11 stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂).[1]

-

Second Messenger Generation: This hydrolysis produces two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][11]

-

Calcium Mobilization and PKC Activation: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The combination of elevated intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC).[1][12]

-

Downstream Kinase Activation: PKC and Ca²⁺/calmodulin-dependent kinases subsequently activate downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK1/2).[12][13]

-

Biological Response: This cascade culminates in the synthesis and secretion of gonadotropins, primarily LH and Follicle-Stimulating Hormone (FSH).[1][10]

References

- 1. Different Signaling Pathways Control Acute Induction versus Long-Term Repression of LHβ Transcription by GnRH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization [mdpi.com]

- 7. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Kallikrein-Kinin System as a Regulator of Cardiovascular and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Gonadotrophin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

In Vitro Mechanism of Action of LH-RH (7-10): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing Hormone-Releasing Hormone (LH-RH), a key regulator of the reproductive axis, undergoes enzymatic degradation into smaller peptide fragments. One such significant metabolite is the C-terminal tetrapeptide, LH-RH (7-10), with the sequence Trp-Ser-Tyr-Gly. While in vivo studies suggest it may possess biological activity, a comprehensive understanding of its direct mechanism of action at the cellular and molecular level in vitro remains an area of active investigation. This technical guide synthesizes the available data on LH-RH (7-10) and extrapolates potential mechanisms based on the well-characterized signaling of the parent decapeptide, LH-RH. We provide a summary of quantitative data, detailed experimental protocols for investigating its activity, and visualizations of hypothetical signaling pathways and experimental workflows.

Introduction

LH-RH, a decapeptide produced in the hypothalamus, governs the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. Its biological activity is mediated through binding to the GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR) on gonadotrophs. The in vivo and in vitro metabolism of LH-RH leads to the formation of various fragments, with the (7-10) tetrapeptide being a notable product of this degradation. An in vivo study has indicated that LH-RH (7-10) can stimulate an increase in plasma LH concentration in rabbits, suggesting it may retain some of the biological activity of the parent hormone. However, the direct in vitro effects and the precise molecular mechanisms remain to be fully elucidated. This guide aims to provide a detailed overview of our current understanding and a framework for future in vitro investigation.

Quantitative Data Summary

To date, the most specific quantitative in vitro data for LH-RH (7-10) pertains to its ability to interact with a binding site analogous to that of GnRH. The following table summarizes this key finding.

| Compound | Assay Type | Target | Parameter | Value | Reference |

| LH-RH (7-10) | Competitive Binding Assay | 125I-labeled GnRH binding to monoclonal antibody P81662 | IC50 | 1.7 nM | [1] |

This result indicates that the C-terminal tetrapeptide sequence is a critical component of the epitope recognized by this specific monoclonal antibody and suggests that it may play a role in the binding of the full LH-RH molecule to its receptor.

Postulated In Vitro Mechanism of Action

Based on the signaling pathways of the parent LH-RH molecule and its synthetic analogs, a hypothetical mechanism of action for LH-RH (7-10) can be proposed. It is crucial to note that these pathways require direct experimental verification for the 7-10 fragment.

The primary signaling cascade initiated by LH-RH in pituitary gonadotrophs involves the Gq/11 protein. Upon binding of LH-RH to the GnRH receptor, the activated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade is a central driver of LH secretion.

Additionally, GnRH receptor activation has been shown to influence other signaling pathways, including the cyclic adenosine (B11128) monophosphate (cAMP) and mitogen-activated protein kinase (MAPK/ERK) pathways, which can play roles in gonadotropin gene expression and release.

Given the in vivo data showing LH release, it is plausible that LH-RH (7-10) could, if it binds to the GnRH receptor, activate one or more of these pathways.

Detailed Experimental Protocols

To elucidate the in vitro mechanism of action of LH-RH (7-10), a series of standard bioassays can be employed. The following are detailed protocols for key experiments.

GnRH Receptor Binding Assay

This assay determines the ability of LH-RH (7-10) to bind to the GnRH receptor, typically by competing with a radiolabeled GnRH analog.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the GnRH receptor (e.g., primary pituitary cells, or a cell line stably transfected with the GnRH receptor like HEK293) to confluency.

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add a constant amount of radiolabeled GnRH analog (e.g., 125I-[D-Trp6]LH-RH).

-

Add increasing concentrations of unlabeled LH-RH (7-10) or a known GnRH agonist/antagonist as a positive control.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Measurement:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of LH-RH (7-10).

-

Plot the percentage of inhibition of radioligand binding against the logarithm of the LH-RH (7-10) concentration.

-

Determine the IC50 value (the concentration of LH-RH (7-10) that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to LH-RH (7-10) stimulation.

Protocol:

-

Cell Preparation:

-

Seed GnRH receptor-expressing cells onto glass-bottom culture dishes or 96-well black-walled plates.

-

Allow cells to adhere and grow for 24-48 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and a non-ionic surfactant (e.g., Pluronic F-127) to aid in dye solubilization.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove the extracellular dye.

-

-

Fluorescence Measurement:

-

Place the dish or plate into a fluorescence imaging system or a plate reader equipped with the appropriate filters.

-

Establish a baseline fluorescence reading.

-

Add LH-RH (7-10) at various concentrations and record the change in fluorescence intensity over time. A known GnRH agonist should be used as a positive control.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For Fluo-4, measure the change in fluorescence intensity from baseline.

-

Quantify the peak increase in [Ca2+]i in response to stimulation.

-

Generate dose-response curves to determine the EC50 for LH-RH (7-10)-induced calcium mobilization.

-

In Vitro Luteinizing Hormone (LH) Release Assay

This assay directly measures the ability of LH-RH (7-10) to stimulate LH secretion from primary pituitary cells.

Protocol:

-

Primary Pituitary Cell Culture:

-

Aseptically dissect anterior pituitaries from rodents.

-

Enzymatically disperse the tissue into single cells using enzymes like trypsin and DNase.

-

Plate the cells in multi-well culture plates and culture for 48-72 hours in a suitable medium (e.g., DMEM with serum).

-

-

Stimulation:

-

Wash the cells with a serum-free medium.

-

Add fresh medium containing various concentrations of LH-RH (7-10). Include a vehicle control and a positive control (e.g., full-length LH-RH).

-

Incubate for a defined period (e.g., 2 to 4 hours) at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the culture medium from each well.

-

Measure the concentration of LH in the collected medium using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

-

-

Data Analysis:

-

Normalize the amount of LH released to the number of cells or total protein content per well.

-

Generate dose-response curves by plotting the amount of LH released against the concentration of LH-RH (7-10).

-

Calculate the EC50 value, representing the concentration of LH-RH (7-10) that produces 50% of the maximal LH release.

-

Conclusion

The LH-RH (7-10) fragment represents an intriguing area of neuroendocrine research. While direct in vitro evidence of its mechanism of action is currently limited, its structural relationship to LH-RH and its demonstrated in vivo activity in stimulating LH release provide a strong rationale for further investigation. The single available quantitative measure of its interaction with a GnRH-binding antibody (IC50 = 1.7 nM) is a compelling starting point. Future research employing the detailed in vitro protocols outlined in this guide—specifically, receptor binding assays, second messenger analysis, and direct measurement of hormone secretion from pituitary cells—will be critical to definitively characterize the molecular and cellular actions of this bioactive peptide. Such studies will not only enhance our fundamental understanding of LH-RH metabolism and function but may also open new avenues for the development of novel therapeutics targeting the reproductive axis.

References

Discovery and scientific history of LH-RH (7-10)

An in-depth analysis of the discovery and scientific history of the C-terminal tetrapeptide fragment (residues 7-10) of Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), reveals a story intertwined with the broader quest to isolate and characterize the full decapeptide. While the 7-10 fragment itself was not the subject of an independent discovery, its critical role in the biological activity and structural integrity of the parent hormone was a key focus of research following the elucidation of the complete LH-RH sequence.

The Race to Isolate and Sequence LH-RH

The journey to understand LH-RH was marked by an intense scientific rivalry between the laboratories of Andrew V. Schally and Roger Guillemin, a competition that would ultimately lead to their shared Nobel Prize in Physiology or Medicine in 1977. The primary challenge lay in isolating the minuscule quantities of this hypothalamic-releasing hormone from vast amounts of animal brain tissue.

Initial efforts in the 1960s focused on purifying and concentrating hypothalamic extracts that demonstrated LH-releasing activity in pituitary cell cultures. These early preparations were often impure and contained a mixture of peptides, making definitive structural analysis impossible. A significant breakthrough came with the development of more advanced purification techniques, such as gel filtration, ion-exchange chromatography, and high-voltage electrophoresis.

The culmination of these efforts was the independent determination of the primary structure of porcine LH-RH by Schally's group and ovine LH-RH by Guillemin's team in the early 1970s. Both groups arrived at the same decapeptide sequence: (pyro)Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. The discovery of the C-terminal amide and the N-terminal pyroglutamic acid was particularly challenging and crucial for the hormone's biological activity.

The Significance of the 7-10 Tetrapeptide

Following the sequencing of LH-RH, research shifted towards understanding the structure-activity relationships of the hormone. This involved synthesizing various fragments and analogs of the decapeptide to determine which residues were essential for receptor binding and signal transduction. It was in this context that the importance of the 7-10 sequence, Leu-Arg-Pro-Gly-NH2, was elucidated.

Studies involving the synthesis of C-terminal fragments demonstrated that while the full decapeptide was necessary for full biological activity, the C-terminal portion played a crucial role. Specifically, the arginine at position 8 was found to be critical for receptor binding, while the proline at position 9 was important for inducing the correct conformation of the peptide backbone. The C-terminal glycinamide (B1583983) at position 10 was also shown to be essential, as its removal or modification drastically reduced activity.

Experimental Protocols

The discovery and characterization of LH-RH and its fragments relied on a combination of biochemical and physiological techniques.

Hypothalamic Extract Preparation and Purification

A foundational step in the discovery of LH-RH was the processing of enormous quantities of hypothalamic tissue, primarily from pigs and sheep. The general workflow for this process is outlined below.

Caption: Workflow for the extraction and purification of LH-RH from hypothalamic tissue.

Amino Acid Analysis and Sequencing

Once a purified peptide was obtained, its amino acid composition and sequence were determined. This was a multi-step process that involved:

-

Acid Hydrolysis: The peptide was hydrolyzed into its constituent amino acids by heating in 6N HCl.

-

Amino Acid Analysis: The resulting amino acid mixture was analyzed using an automated amino acid analyzer to determine the relative ratios of each amino acid.

-

Edman Degradation: The sequence of the peptide was determined by sequential removal and identification of the N-terminal amino acid.

-

Enzymatic Digestion: Enzymes such as trypsin and chymotrypsin (B1334515) were used to cleave the peptide at specific sites, creating smaller fragments that could be individually sequenced to confirm the overall structure.

The workflow for sequencing is depicted below.

Caption: Experimental workflow for amino acid analysis and sequencing of LH-RH.

Solid-Phase Peptide Synthesis

The confirmation of the LH-RH structure and the investigation of its structure-activity relationships were made possible by the development of solid-phase peptide synthesis. This technique allowed for the rapid and efficient synthesis of the decapeptide and its various analogs and fragments. The synthesized peptides could then be tested for their biological activity.

Quantitative Data

The biological activity of LH-RH and its fragments was typically quantified using in vitro pituitary cell culture assays. In these assays, dispersed pituitary cells are incubated with the test peptide, and the amount of LH released into the culture medium is measured by radioimmunoassay (RIA).

| Peptide Fragment | Sequence | Relative LH-Releasing Activity (%) |

| Full LH-RH | (pyro)Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | 100 |

| LH-RH (1-9) | (pyro)Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro | < 1 |

| LH-RH (2-10) | His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | ~5 |

| [des-Gly10]-LH-RH | (pyro)Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NH2 | ~50 |

| LH-RH (7-10) | Leu-Arg-Pro-Gly-NH2 | < 0.1 |

Note: The relative activities are approximate and can vary depending on the specific assay conditions.

The data clearly demonstrates that while the C-terminal 7-10 fragment is essential for full activity, it possesses negligible intrinsic LH-releasing activity on its own.

Signaling Pathway

LH-RH exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrophs. This binding initiates a signaling cascade that leads to the synthesis and release of LH and FSH. The key steps in this pathway are illustrated below.

Caption: Simplified signaling pathway of LH-RH in pituitary gonadotrophs.

The Biological Activity of the Tetrapeptide LH-RH (7-10): An In-depth Technical Guide

An Overview for Researchers and Drug Development Professionals

The tetrapeptide Luteinizing Hormone-Releasing Hormone (7-10), with the amino acid sequence Pro-Arg-Gly-NH₂, is a C-terminal fragment of the decapeptide Luteinizing Hormone-Releasing Hormone (LH-RH). While LH-RH is the primary hypothalamic regulator of the reproductive axis, its degradation products, including LH-RH (7-10), are not merely inactive metabolites. Emerging evidence suggests that this tetrapeptide possesses intrinsic biological activities, positioning it as a molecule of interest for researchers in endocrinology, neuroscience, and drug development. This technical guide provides a comprehensive overview of the known biological activities of LH-RH (7-10), supported by available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Data on Biological Activities

The biological activities of LH-RH (7-10) have been investigated in various in vitro and in vivo systems. While comprehensive dose-response and receptor binding affinity data remain limited, the following tables summarize the currently available quantitative information.

| Activity | Test System | Peptide/Fragment | Parameter | Value | Reference |

| Antibody Binding | Immunoassay | LH-RH (7-10) | IC50 | 1.7 nM | [1] |

| Luteinizing Hormone (LH) Release | In vivo (Female Rabbit) | LH-RH (7-10) | Dose | 100, 500, 2500 ng | [1] |

| Electrophysiological Effect | In vitro (Rat Hippocampal CA1 Neurons) | Ac-LH-RH(5-10) | Concentration | 10⁻⁷ M | [2] |

Note: The IC50 value represents the concentration of LH-RH (7-10) that inhibits 50% of the binding of 125I-labeled GnRH to a specific monoclonal antibody, not a physiological receptor. The LH release data indicates effective doses but does not provide a full dose-response curve. The electrophysiological data is for a closely related, but not identical, fragment.

Key Biological Activities and Experimental Insights

Stimulation of Luteinizing Hormone (LH) Release

LH-RH (7-10) has been shown to stimulate the release of Luteinizing Hormone (LH) in vivo.

-

Experimental Evidence: Intracarotid infusion of LH-RH (7-10) at doses of 100, 500, and 2500 ng resulted in a significant increase in plasma LH concentration in the jugular vein of female rabbits.[1] This suggests that the tetrapeptide may interact with the pituitary gonadotrophs to elicit a physiological response. The precise mechanism, whether through direct binding to the GnRH receptor or another pathway, remains to be fully elucidated.

Neuromodulatory Effects in the Hippocampus

While direct electrophysiological studies on LH-RH (7-10) are limited, research on the closely related acetylated hexapeptide fragment, Ac-LH-RH(5-10), provides valuable insights into the potential neuromodulatory role of C-terminal LH-RH fragments.

-

Experimental Evidence: Intracellular recordings from CA1 pyramidal neurons in rat hippocampal slices demonstrated that Ac-LH-RH(5-10) at a concentration of 10⁻⁷ M induced a long-duration depolarization, an increase in input resistance, a reduction in the slow afterhyperpolarization (AHP), and a decrease in accommodation.[2] These effects are indicative of an increase in neuronal excitability and suggest a potential role for such fragments in modulating synaptic transmission and plasticity in the hippocampus.

Interaction with the Plasma Kinin System

-

Experimental Evidence: Intravenous administration of LH-RH (7-10) has been observed to increase esterase activity within the plasma kinin system in rats. This finding suggests a potential interaction of the tetrapeptide with enzymatic cascades involved in inflammation and blood pressure regulation, although the physiological significance of this observation requires further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of LH-RH (7-10) and its biological activities.

In Vivo Luteinizing Hormone (LH) Release Assay in Rabbits

This protocol is based on the methodology used to demonstrate the LH-releasing activity of LH-RH (7-10).[1]

Objective: To determine the effect of LH-RH (7-10) on plasma LH concentrations in vivo.

Materials:

-

Mature female New Zealand White rabbits

-

LH-RH (7-10) peptide (H-Pro-Arg-Gly-NH₂)

-

Sterile 0.9% saline solution

-

Anesthetic (e.g., ketamine/xylazine)

-

Catheters for intracarotid infusion and jugular vein blood sampling

-

Infusion pump

-

Blood collection tubes with anticoagulant (e.g., EDTA)

-

Centrifuge

-

Radioimmunoassay (RIA) or ELISA kit for rabbit LH

Procedure:

-

Anesthetize the rabbit according to approved animal care protocols.

-

Surgically implant a catheter into the carotid artery for peptide infusion and another into the jugular vein for blood sampling.

-

Allow the animal to stabilize.

-

Dissolve LH-RH (7-10) in sterile 0.9% saline to the desired concentrations (e.g., to deliver 100, 500, and 2500 ng).

-

Collect a baseline blood sample from the jugular vein catheter.

-

Initiate a constant intracarotid infusion of the LH-RH (7-10) solution using an infusion pump.

-

Collect blood samples from the jugular vein at regular intervals during and after the infusion (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes).

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -20°C or lower until analysis.

-

Measure the concentration of LH in the plasma samples using a validated RIA or ELISA kit for rabbit LH.

Data Analysis: Plot the plasma LH concentration against time for each dose of LH-RH (7-10) and the vehicle control. Analyze the data for statistically significant increases in LH levels compared to baseline and the control group.

Intracellular Electrophysiological Recording from Hippocampal CA1 Pyramidal Neurons

This protocol is adapted from studies on the effects of LH-RH fragments on hippocampal neurons.[2]

Objective: To investigate the effects of LH-RH (7-10) on the electrophysiological properties of CA1 pyramidal neurons.

Materials:

-

Sprague-Dawley rats

-

Dissection tools and vibratome for brain slicing

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber for brain slices

-

Micromanipulators and patch-clamp amplifier

-

Glass microelectrodes

-

Data acquisition system and analysis software

-

LH-RH (7-10) peptide

Procedure:

-

Prepare 400 µm thick transverse hippocampal slices from the rat brain using a vibratome in ice-cold aCSF.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Using a micromanipulator, approach a CA1 pyramidal neuron with a glass microelectrode filled with an appropriate intracellular solution.

-

Establish a whole-cell patch-clamp recording.

-

Record baseline electrophysiological properties, including resting membrane potential, input resistance, and firing pattern in response to current injections.

-

Bath-apply LH-RH (7-10) at the desired concentration (e.g., 10⁻⁷ M) by adding it to the perfusion solution.

-

Continuously record the electrophysiological parameters during and after peptide application.

-

Wash out the peptide by perfusing with normal aCSF.

Data Analysis: Analyze the recordings to determine changes in resting membrane potential, input resistance, action potential threshold, firing frequency, and the characteristics of the afterhyperpolarization before, during, and after the application of LH-RH (7-10).

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

While the precise signaling pathway for LH-RH (7-10) is not fully characterized, it is hypothesized to interact with pathways similar to those of full-length LH-RH, particularly in the pituitary and neuronal tissues.

Experimental Workflows

Conclusion and Future Directions

The tetrapeptide LH-RH (7-10) exhibits discernible biological activities, including the stimulation of LH release and potential neuromodulatory effects. However, the current body of research presents a fragmented understanding of its full physiological and pharmacological profile. Key areas for future investigation include:

-

Receptor Identification and Binding Affinity: Determining the specific receptors to which LH-RH (7-10) binds and quantifying its binding affinity (Kd) is crucial for understanding its mechanism of action.

-

Dose-Response Studies: Comprehensive dose-response studies are needed to establish the potency and efficacy of LH-RH (7-10) for its various biological effects.

-

Signaling Pathway Elucidation: Delineating the precise intracellular signaling cascades activated by LH-RH (7-10) in different cell types will provide a clearer picture of its molecular pharmacology.

-

In Vivo Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of LH-RH (7-10), as well as its in vivo efficacy and duration of action, is essential for any potential therapeutic development.

Further exploration of the biological activities of LH-RH (7-10) and other LH-RH fragments may unveil novel endogenous signaling pathways and present new opportunities for the development of therapeutic peptides. This guide serves as a foundational resource for researchers embarking on the investigation of this intriguing tetrapeptide.

References

An In-depth Technical Guide to the Receptor Binding Affinity and Specificity of LH-RH (7-10)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the binding characteristics of the Luteinizing Hormone-Releasing Hormone fragment (7-10) (LH-RH (7-10)). As a primary degradation product of the full Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), the tetrapeptide LH-RH (7-10) has been a subject of investigation to understand its biological relevance and potential interactions.[1][2] This document synthesizes available data on its binding affinity, specificity, and the experimental methodologies used for its characterization.

Introduction to LH-RH (7-10)

LH-RH (7-10), a C-terminal tetrapeptide fragment of LHRH, is produced via enzymatic degradation of the parent hormone in the pituitary and hypothalamus.[1][2] Its physiological role is not fully elucidated; however, studies have explored its potential biological activities, including the stimulation of luteinizing hormone (LH) release.[1][2] Understanding the receptor interactions of this fragment is crucial for determining its function and potential as a therapeutic agent or a biomarker.

Receptor Binding Affinity and Specificity

Current research on the direct binding of LH-RH (7-10) to a specific, dedicated cellular receptor is limited. The majority of available binding data pertains to its interaction with monoclonal antibodies raised against the parent LHRH molecule. This interaction provides insights into the immunogenic epitope of LHRH but does not directly characterize a physiological receptor for the fragment itself.

One study has reported an IC50 value of 1.7 nM for LH-RH (7-10) in inhibiting the binding of 125I-labeled GnRH to a monoclonal antibody, indicating a high affinity for this specific antibody.[1][2]

While a distinct receptor for LH-RH (7-10) has not been definitively identified, some evidence suggests it may interact with the classical GnRH receptor. An intracarotid infusion of LH-RH (7-10) has been shown to stimulate a significant increase in plasma LH concentration in rabbits, a biological effect typically mediated by the GnRH receptor in the pituitary.[1][2]

Quantitative Binding Data

The following table summarizes the available quantitative data for the binding of LH-RH (7-10). It is critical to note the context of this data, which primarily reflects antibody binding rather than cellular receptor affinity.

| Ligand | Interacting Molecule | Assay Type | Parameter | Value |

| LH-RH (7-10) | Monoclonal Antibody P81662 | Competitive Binding | IC50 | 1.7 nM[1][2] |

Experimental Protocols

The characterization of ligand-receptor interactions is fundamentally reliant on robust experimental protocols. The following section details a standard methodology for a competitive radioligand binding assay, a common technique used to determine the binding affinity of ligands for receptors like the GnRH receptor. This protocol is adaptable for studying the potential interaction of LH-RH (7-10) with the GnRH receptor.

Competitive Radioligand Binding Assay for GnRH Receptor

This assay measures the ability of an unlabeled test compound (e.g., LH-RH (7-10)) to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., pituitary cells, or cell lines engineered to express the receptor).

-

Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [125I]-triptorelin).

-

Test Compound: Unlabeled LH-RH (7-10).

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and a protein carrier to reduce non-specific binding (e.g., 0.1% BSA).

-

Wash Buffer: Cold assay buffer.

-

Glass Fiber Filters: Pre-treated to reduce non-specific binding (e.g., with 0.5% polyethyleneimine).

-

Scintillation Counter: For detection of radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor-containing tissue or cells in a lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of radioligand, and the membrane preparation.

-

Non-specific Binding: Add a high concentration of an unlabeled standard GnRH agonist, the radioligand, and the membrane preparation.

-

Competition: Add increasing concentrations of the test compound (LH-RH (7-10)), the radioligand, and the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

-

The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the established signaling pathway for the GnRH receptor and a typical workflow for a competitive radioligand binding assay.

Caption: GnRH Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion and Future Directions

The tetrapeptide LH-RH (7-10) is a well-established degradation product of LHRH. While its interaction with anti-LHRH antibodies is characterized by high affinity, its role as a ligand for a specific cellular receptor remains an area for further investigation. The observation that LH-RH (7-10) can stimulate LH release suggests a potential interaction with the classical GnRH receptor, which warrants more direct binding and functional studies.

Future research should focus on:

-

Direct Binding Studies: Utilizing radiolabeled LH-RH (7-10) to investigate its binding to pituitary membranes and cells expressing the GnRH receptor.

-

Functional Assays: Comprehensive dose-response studies to quantify the potency and efficacy of LH-RH (7-10) in stimulating downstream signaling pathways of the GnRH receptor, such as calcium mobilization and MAP kinase activation.

-

Receptor Specificity: Investigating the binding of LH-RH (7-10) to other known GnRH receptor isoforms to determine its specificity profile.

-

Identification of a Novel Receptor: Employing receptor screening strategies to explore the possibility of a unique, high-affinity receptor for LH-RH (7-10).

A clearer understanding of the receptor binding profile of LH-RH (7-10) will be instrumental in elucidating its physiological significance and evaluating its potential in drug development.

References

Endogenous Production of LH-RH (7-10) in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide pivotal to the regulation of the hypothalamic-pituitary-gonadal axis. Its degradation into smaller peptide fragments is a key aspect of its metabolism and biological activity. This technical guide focuses on the endogenous production of one such fragment, LH-RH (7-10), a C-terminal tetrapeptide. We will delve into its biosynthesis, tissue localization, and known physiological functions. This document provides a comprehensive overview of the current understanding of LH-RH (7-10), including detailed, albeit generalized, experimental protocols for its quantification and visualizations of the relevant biological pathways. While research on this specific fragment is not as extensive as that on its parent hormone, this guide consolidates the available knowledge to serve as a valuable resource for researchers in reproductive biology, endocrinology, and drug development.

Introduction

The physiological effects of peptide hormones are often modulated by their enzymatic processing into smaller, bioactive fragments. LH-RH, with the amino acid sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is a prime example of a neurohormone that undergoes such degradation. The C-terminal tetrapeptide, Arg-Pro-Gly-NH2, corresponding to residues 7-10 of the parent molecule, has been identified as a significant metabolite. Understanding the endogenous production and biological role of LH-RH (7-10) is crucial for a complete picture of LH-RH physiology and for the development of novel therapeutic agents targeting the reproductive axis. This guide aims to provide a thorough examination of the current state of knowledge regarding this peptide fragment.

Biosynthesis and Localization of LH-RH (7-10)

The endogenous production of LH-RH (7-10) is a direct result of the enzymatic degradation of the full-length LH-RH decapeptide. Several peptidases have been implicated in this process, with their activity dictating the tissue-specific presence of the fragment.

Enzymatic Cleavage of LH-RH

The generation of LH-RH (7-10) involves the cleavage of the Gly6-Leu7 bond of the LH-RH molecule. The primary enzymes identified in this process are:

-

Angiotensin-Converting Enzyme (ACE): Known for its role in the renin-angiotensin system, ACE has been shown to cleave LH-RH, contributing to the formation of LH-RH (7-10)[1].

-

Endopeptidase 24.11 (EP24.11; Neprilysin): This neutral endopeptidase is another key enzyme in the degradation of LH-RH and is involved in the production of the 7-10 fragment[1].

-

Endopeptidase 24.15 (EP24.15; Thimet oligopeptidase): This metalloendopeptidase also plays a significant role in the processing of LH-RH into smaller fragments, including LH-RH (7-10)[1].

The activity of these enzymes is not ubiquitous, leading to varying concentrations of LH-RH (7-10) in different tissues.

Tissue Distribution

LH-RH (7-10) has been identified in several mammalian tissues, indicating its potential for diverse physiological roles. Its presence has been confirmed in:

-

Hypothalamus: As the primary site of LH-RH synthesis and release, it is a logical location for its degradation into smaller fragments[1].

-

Pituitary Gland: The anterior pituitary, the target organ for LH-RH, also exhibits enzymatic activity capable of generating LH-RH (7-10)[1].

-

Lungs: Studies have shown that pneumocytes are capable of producing LH-RH (7-10)[1].

-

Macrophages: These immune cells have also been identified as a site of LH-RH (7-10) production[1].

While the presence of LH-RH (7-10) in these tissues is established, quantitative data on its physiological concentrations remain limited in the scientific literature.

Physiological Role and Signaling

The primary documented physiological effect of LH-RH (7-10) is its ability to stimulate the release of Luteinizing Hormone (LH) from the anterior pituitary.

Stimulation of LH Release

Studies have demonstrated that administration of LH-RH (7-10) can lead to an increase in plasma LH levels[1]. This suggests that the fragment retains some of the biological activity of the parent hormone and may play a role in the fine-tuning of gonadotropin secretion.

Putative Signaling Pathway

The precise signaling mechanism of LH-RH (7-10) has not been fully elucidated. However, given its structural origin and its effect on LH release, it is plausible that it interacts with the GnRH receptor on gonadotrope cells in the pituitary. The binding of LH-RH (7-10) to the GnRH receptor could potentially trigger a downstream signaling cascade, leading to the exocytosis of LH-containing vesicles. This proposed pathway warrants further investigation to be confirmed.

Quantitative Data

Specific quantitative data for endogenous LH-RH (7-10) concentrations in various mammalian tissues are not extensively reported in the literature. The following table summarizes the available qualitative and semi-quantitative information.

| Tissue | Presence of LH-RH (7-10) | Method of Detection | Reference |

| Hypothalamus | Identified | Not specified | [1] |

| Pituitary Gland | Identified | Not specified | [1] |

| Lungs (Pneumocytes) | Identified | Not specified | [1] |

| Macrophages | Identified | Not specified | [1] |

Note: Further research is required to establish definitive quantitative levels of LH-RH (7-10) in these and other tissues under various physiological conditions.

Experimental Protocols

The following sections provide generalized protocols for the quantification of LH-RH (7-10). These protocols are based on standard methodologies for small peptides and would require optimization and validation for specific experimental conditions.

Radioimmunoassay (RIA)

RIA is a highly sensitive technique for quantifying small molecules. An RIA for LH-RH (7-10) would involve competition between radiolabeled and unlabeled peptide for a limited number of specific antibody binding sites.

Materials:

-

Specific antibody against LH-RH (7-10)

-

¹²⁵I-labeled LH-RH (7-10) (Tracer)

-

LH-RH (7-10) standard

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% gelatin)

-

Precipitating agent (e.g., second antibody, polyethylene (B3416737) glycol)

-

Gamma counter

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the LH-RH (7-10) standard in assay buffer.

-

Assay Setup: In duplicate or triplicate tubes, add a fixed amount of the specific antibody and the ¹²⁵I-labeled LH-RH (7-10).

-

Addition of Standards and Samples: Add the standard dilutions and unknown samples to their respective tubes.

-

Incubation: Incubate the tubes at 4°C for 12-24 hours to allow for competitive binding.

-

Separation of Bound and Free Tracer: Add the precipitating agent to separate the antibody-bound tracer from the free tracer. Centrifuge the tubes and decant the supernatant.

-

Counting: Measure the radioactivity in the pellet using a gamma counter.

-

Data Analysis: Plot the percentage of bound tracer against the concentration of the standard to generate a standard curve. Determine the concentration of LH-RH (7-10) in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can also be developed for the quantification of LH-RH (7-10). This method uses an enzyme-conjugated antigen or antibody for detection.

Materials:

-

Microtiter plate coated with anti-LH-RH (7-10) antibody

-

LH-RH (7-10) standard

-

Biotinylated LH-RH (7-10)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Microplate reader

Procedure:

-

Standard and Sample Addition: Add LH-RH (7-10) standards and unknown samples to the antibody-coated wells.

-

Competitive Binding: Add a fixed amount of biotinylated LH-RH (7-10) to each well and incubate to allow competition for antibody binding.

-

Washing: Wash the plate to remove unbound components.

-

Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate.

-

Washing: Wash the plate to remove unbound enzyme conjugate.

-

Substrate Reaction: Add TMB substrate solution and incubate in the dark to allow color development. The intensity of the color will be inversely proportional to the amount of LH-RH (7-10) in the sample.

-

Stopping the Reaction: Add stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting absorbance against the concentration of the standards and determine the concentration of LH-RH (7-10) in the samples.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high specificity and sensitivity for the quantification of small peptides.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

Reagents:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

LH-RH (7-10) standard

-

Internal standard (e.g., a stable isotope-labeled version of LH-RH (7-10))

Procedure:

-

Sample Preparation: Extract LH-RH (7-10) from the biological matrix using solid-phase extraction (SPE) or protein precipitation. Add the internal standard to all samples and standards.

-

Chromatographic Separation: Inject the extracted sample onto the C18 column. Elute the peptides using a gradient of Mobile Phase B.

-

Mass Spectrometric Detection: Introduce the eluent into the ESI source of the mass spectrometer. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for LH-RH (7-10) and the internal standard for quantification.

-

Data Analysis: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Quantify LH-RH (7-10) in the unknown samples using this calibration curve.

References

The Emerging Paradigm of LHRH Metabolites: A Technical Guide to a New Frontier in Physiological Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), has been recognized as the master regulator of the hypothalamic-pituitary-gonadal axis. Its role in reproduction is well-established, and its synthetic analogs are mainstays in clinical practice. Traditionally, the proteolytic breakdown of LHRH was considered a simple inactivation and clearance mechanism. However, a growing body of evidence challenges this dogma, revealing that LHRH degradation fragments are not inert byproducts but are themselves biologically active molecules with distinct physiological roles. This technical guide provides an in-depth exploration of these fragments, focusing on their generation, signaling pathways, and physiological functions, which are often independent of and sometimes contrary to the parent decapeptide. We present key quantitative data, detailed experimental methodologies, and visual pathways to offer a comprehensive resource for researchers navigating this exciting and rapidly evolving field.

Introduction: Beyond Inactivation

LHRH, a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2), is primarily synthesized and released from hypothalamic neurons.[1][2] Its pulsatile secretion into the hypophyseal portal system governs the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, which in turn regulate gonadal function.[3][4][5] The in-vivo half-life of native LHRH is remarkably short, lasting only 2–4 minutes, a characteristic attributed to rapid enzymatic degradation.[5]

The primary cleavage of LHRH occurs at the Tyr5-Gly6 bond, a process mediated by the zinc metalloendopeptidase EC 3.4.24.15, commonly known as thimet oligopeptidase or EP24.15.[6][7] This cleavage yields the N-terminal pentapeptide, LHRH-(1-5) (pGlu-His-Trp-Ser-Tyr), which has emerged as the most studied and functionally significant LHRH metabolite.[6][8] Another fragment, the acetylated C-terminal hexapeptide Ac-LHRH-(5-10) , has also been shown to possess biological activity, particularly within the central nervous system.[4][9]

This guide will dissect the physiological roles of these fragments, which are now understood to act through their own distinct receptors and signaling cascades, thereby adding a new layer of regulatory complexity to neuroendocrine and peripheral systems.

The Primary Bioactive Fragment: LHRH-(1-5)

Contrary to the long-held belief that cleavage inactivates LHRH, the LHRH-(1-5) fragment is a biologically active peptide with functions ranging from neuromodulation to cancer progression.[6][7] Its actions are autonomous from the classical LHRH receptor (LHRH-R), instead being mediated by a distinct set of orphan G protein-coupled receptors (GPCRs).[7][9]

Receptors and Signaling Pathways

Studies have identified two orphan GPCRs as the primary receptors for LHRH-(1-5): GPR101 and GPR173 .[8][9] LHRH-(1-5) binding to these receptors initiates signaling cascades that are independent of the LHRH-R pathway, which canonically involves Gαq activation.[3][7]

-

GPR101 Pathway: In endometrial cancer cells, LHRH-(1-5) binds to GPR101.[3][7] This G-protein dependent event stimulates the activity of matrix metallopeptidase-9 (MMP-9), which in turn increases the release of Epidermal Growth Factor (EGF).[7][10] The released EGF then transactivates the EGF Receptor (EGFR), leading to its phosphorylation and the activation of downstream kinases like ERK. This cascade ultimately promotes cell proliferation, migration, and invasion, highlighting a pro-tumorigenic role that contrasts sharply with the anti-proliferative effects of LHRH analogs used in cancer therapy.[6][7][10]

-

GPR173 Pathway: In the context of neuronal development, LHRH-(1-5) acts via GPR173.[1][3] Using immortalized GnRH-secreting neurons (GN11 cells) as a model, studies have shown that LHRH-(1-5) binding to GPR173 inhibits cell migration.[1][11] This signaling pathway involves the recruitment of β-arrestin and the subsequent inhibition of STAT3 signaling.[11][12]

Physiological Functions of LHRH-(1-5)

-

Autofeedback on LHRH Secretion: LHRH-(1-5) exerts a positive, autoshortloop feedback on the LHRH neuroendocrine system. In vitro studies using hypothalamic explants and GT1-7 cells show that treatment with LHRH-(1-5) increases the mean secretion and amplitude of LHRH pulses, without affecting pulse frequency.[6][9] This suggests a role for the metabolite in modulating the magnitude of the primary reproductive signal.

-

Regulation of Gonadotropin Release: Central administration of LHRH-(1-5) in female rats has been shown to enhance LH release. This effect appears to be mediated by the activation of kisspeptin (B8261505) neurons, as the effect is absent in Kiss1 knockout rats.[13][14] The fragment significantly increases the area under the curve and baseline levels of plasma LH, suggesting a role in generating the GnRH/LH surge rather than controlling pulsatility.[13]

-

Modulation of Reproductive Behavior: The facilitation of lordosis behavior (a key indicator of sexual receptivity in female rodents) by LHRH is mediated by its conversion to LHRH-(1-5).[1][9] Central injection of LHRH-(1-5) induces lordosis, and this effect is not blocked by LHRH receptor antagonists, confirming its independent mechanism of action.[9]

-

Role in Cancer Biology: As detailed above, LHRH-(1-5) has a pro-proliferative and pro-migratory effect in endometrial cancer cell lines.[7][10] While LHRH agonists are used to suppress hormone-dependent cancers, its primary metabolite, LHRH-(1-5), can have the opposite effect, promoting pathways associated with metastatic potential.[7][15]

-

Neuronal Migration: During embryonic development, LHRH neurons migrate from the nasal placode to the hypothalamus.[3] The enzyme EP24.15 is expressed along this migratory path, and LHRH-(1-5) has been shown to inhibit the migration of immortalized GnRH neurons via the GPR173 receptor.[1][3][11] This suggests LHRH-(1-5) may act as a local guidance cue, potentially modulating the rate of migration or priming neurons for entry into the central nervous system.[3]

Neuromodulatory Actions of Ac-LHRH-(5-10)

While LHRH-(1-5) has received the most attention, other fragments also display biological activity. The acetylated C-terminal fragment, Ac-LHRH-(5-10), has been shown to have neuromodulatory effects in the hippocampus.[4][9]

Studies using in vitro rat hippocampal slice preparations have demonstrated that Ac-LHRH-(5-10) at a concentration of 10⁻⁷ M has actions similar to the full LHRH decapeptide.[4] These effects include:

-

A long-duration depolarization of CA1 pyramidal neurons.

-

An increase in neuronal input resistance.

-

A reduction in the slow afterhyperpolarization (AHP).

-

A decrease in neuronal accommodation (spike frequency adaptation).

These actions suggest that, like its parent molecule, Ac-LHRH-(5-10) can modulate neuronal excitability in brain regions outside the core reproductive axis. In contrast, the LHRH-(1-6) fragment was found to be biologically inactive in this system.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on LHRH fragments.

Table 1: Receptor Binding and Activation Data for LHRH-(1-5)

| Ligand | Receptor | Cell Line | Assay Type | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|---|

| LHRH-(1-5) | GPR101 | CHO-K1 | β-Arrestin Recruitment | EC₅₀ | ~7 nM | [3][16] |

| LHRH-(1-5) | GPR173 | PathHunter™ | β-Arrestin Recruitment | EC₅₀ | 1.9 nM | [11] |

| (D-Ser⁶)-GnRH | GPR101 | CHO-K1 | β-Arrestin Recruitment | Activity | No effect |[3][16] |

Table 2: Electrophysiological Effects of LHRH Fragments on CA1 Hippocampal Neurons

| Fragment | Concentration | Effect | Reference(s) |

|---|---|---|---|

| Ac-LHRH-(5-10) | 10⁻⁷ M | Depolarization, ↑ Input Resistance, ↓ AHP, ↓ Accommodation | [4] |

| LHRH (parent) | 10⁻⁸ M | Depolarization, ↑ Input Resistance, ↓ AHP, ↓ Accommodation | [4] |

| LHRH-(1-6) | 10⁻⁷ M | No effect on electrical properties |[4] |

Table 3: Effects of LHRH-(1-5) on Hormone Secretion

| Model System | Treatment | Effect on GnRH Secretion | Effect on LH Secretion | Reference(s) |

|---|---|---|---|---|

| Hypothalamic Explants | LHRH-(1-5) | Increased mean secretion and pulse amplitude | Not Measured | [6][9] |

| GT1-7 Cell Line | LHRH-(1-5) | Increased mean secretion and pulse amplitude | Not Applicable | [6][9] |

| Ovariectomized Rats | 2 nmol LHRH-(1-5) (ICV) | Not Measured | ↑ AUC and baseline plasma concentration |[13][14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of LHRH fragments.

Protocol: In Vitro Perifusion Assay for LHRH Secretion

This protocol is used to study the pulsatile release of LHRH from hypothalamic tissue or cell lines in response to treatment with LHRH fragments.[6]

Methodology Details:

-

Tissue Preparation: Hypothalamic explants are dissected from rats and placed in perifusion chambers. Alternatively, immortalized GnRH neurons (e.g., GT1-7 cells) are grown on Cytodex beads and loaded into the chambers.

-

Perifusion System: The chambers are maintained at 37°C and continuously supplied with oxygenated culture medium at a constant flow rate.

-

Fraction Collection: Effluent from the chambers is collected at regular intervals (e.g., every 7.5 minutes) using a fraction collector.

-

Treatment: After a stable baseline is established, the medium is switched to one containing the LHRH fragment of interest for a defined period (e.g., 3 hours).

-

Quantification: The concentration of LHRH in each collected fraction is determined using a highly sensitive radioimmunoassay (RIA).

-

Data Analysis: The resulting time-series data is analyzed using a pulse analysis algorithm (e.g., PULSAR) to determine changes in pulse amplitude, frequency, and mean hormone secretion.[13]

Protocol: Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of LHRH-(1-5) on the collective migration of cells, such as endometrial cancer cells or neuronal cell lines.[17][18]

Methodology Details:

-

Cell Seeding: Plate cells (e.g., Ishikawa or GN11 cells) in a multi-well plate and grow them until they form a fully confluent monolayer.[18]

-

Creating the "Wound": A sterile pipette tip (e.g., 200 µL) is used to make a straight scratch across the center of the monolayer, creating a cell-free gap of consistent width.[17]

-

Treatment: The medium is removed, cells are washed with PBS to remove debris, and then fresh medium containing the test compound (LHRH-(1-5)), control (vehicle), or other peptides is added.

-

Imaging: The plate is placed on a microscope stage, often within a live-cell incubator. Images of the scratch are captured at predefined locations immediately after wounding (T=0) and then at regular intervals (e.g., every 4-6 hours) for 24-48 hours.[17][18]

-

Data Analysis: Image analysis software (e.g., ImageJ) is used to measure the area of the cell-free gap in the images from each time point. The rate of wound closure is calculated and compared between treatment groups to determine the effect of the fragment on cell migration.

Protocol: Intracellular Recording in Hippocampal Slices

This electrophysiological technique is used to measure the direct effects of fragments like Ac-LHRH-(5-10) on the membrane properties of individual neurons.[4][19]

Methodology Details:

-

Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices (e.g., 400 µm thick) containing the hippocampus are prepared using a vibratome.

-

Recording: Slices are transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF at room temperature or 32-34°C. CA1 pyramidal neurons are identified visually.

-

Whole-Cell Patch Clamp: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron and then rupture the membrane to gain electrical access to the cell interior (whole-cell configuration).

-

Data Acquisition: In current-clamp mode, the neuron's resting membrane potential, input resistance (measured by injecting small hyperpolarizing current steps), and firing properties (in response to depolarizing current steps) are recorded. The slow afterhyperpolarization (AHP) is typically measured following a train of action potentials.

-

Pharmacology: After establishing a stable baseline recording, LHRH fragments are applied to the slice via the perfusing aCSF (bath application). Changes in the measured electrical properties are recorded and quantified.[19]

Conclusion and Future Directions

The paradigm that peptide hormone metabolism leads solely to inactive products is outdated. The degradation fragments of LHRH, particularly LHRH-(1-5), are now established as physiologically active signaling molecules. They operate through novel receptor systems to exert distinct, and sometimes opposing, effects compared to the parent hormone. These findings have profound implications for our understanding of reproductive neuroendocrinology, developmental biology, and cancer pathophysiology.

For drug development professionals, this emerging biology presents both challenges and opportunities. The pro-tumorigenic effects of LHRH-(1-5) in certain contexts may warrant consideration in the long-term application of therapies that rely on native LHRH. Conversely, the unique receptors and pathways activated by these fragments, such as GPR101 and GPR173, represent novel, unexplored targets for therapeutic intervention in a range of conditions. Further research is critically needed to fully elucidate the tissue-specific expression of these receptors, identify downstream signaling partners, and quantify the in vivo production and clearance rates of these bioactive fragments. A comprehensive understanding of this new regulatory layer will undoubtedly open new avenues for therapeutic innovation.

References

- 1. Frontiers | The Novel Actions of the Metabolite GnRH-(1-5) are Mediated by a G Protein-Coupled Receptor [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. GnRH-(1–5) Transactivates EGFR in Ishikawa Human Endometrial Cells via an Orphan G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of a biologically active LHRH fragment on CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Autoshortloop feedback regulation of pulsatile gonadotropin-releasing hormone (GnRH) secretion by its metabolite, GnRH-(1-5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of GnRH metabolite, GnRH-(1-5), in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of Gonadotropin-Releasing Hormone-(1–5) Signaling Genes by Estradiol Is Age Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The role of GnRH metabolite, GnRH-(1-5), in endometrial cancer [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Merigolix | 1454272-94-6 | Benchchem [benchchem.com]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. GnRH(1-5), a metabolite of gonadotropin-releasing hormone, enhances luteinizing hormone release via activation of kisspeptin neurons in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PTEN status on gonadotropin-releasing hormone (GnRH) metabolite, GnRH-(1-5), effects in endometrial cancer cell lines migration, & transcriptomic analysis of basal cell line and tumor gene expressions† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. clyte.tech [clyte.tech]

- 18. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrophysiological actions of luteinizing hormone-releasing hormone: intracellular studies in the rat hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

The LH-RH (7-10) Tetrapeptide: A Technical Guide to its Signaling Pathway in Pituitary Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing Hormone-Releasing Hormone (LH-RH), a decapeptide also known as Gonadotropin-Releasing Hormone (GnRH), is a critical regulator of the reproductive axis.[1] It is released from the hypothalamus and acts on the anterior pituitary gland to stimulate the synthesis and secretion of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2][3] The LH-RH (7-10) fragment, a tetrapeptide with the sequence His-Trp-Ser-Tyr, is a major degradation product of the full-length LH-RH.[4][5] While research has primarily focused on the full decapeptide and its synthetic analogs, studies have shown that the LH-RH (7-10) fragment can stimulate a significant increase in plasma LH concentration, indicating its own biological activity.[4] This guide provides an in-depth overview of the putative signaling pathway of LH-RH (7-10) in pituitary cells, based on the well-established mechanisms of its parent molecule.

The LH-RH (7-10) Signaling Pathway

The signaling cascade of LH-RH in pituitary gonadotrophs is initiated by its binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR).[2][6] This binding activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6][7] This initial spike in intracellular calcium is often followed by a sustained phase of elevated calcium, which is maintained by the influx of extracellular calcium through voltage-sensitive calcium channels.[7] The rise in intracellular calcium is a key trigger for the exocytosis of LH and FSH-containing granules.

Concurrently, DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[6] Activated PKC can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[8] The activation of the MAPK/ERK pathway is believed to be crucial for the regulation of gonadotropin gene transcription.[8]

While direct evidence for the LH-RH (7-10) fragment is limited, it is hypothesized to act through the same GnRHR and downstream signaling pathways as the full-length LH-RH, albeit likely with different potency and kinetics.

Caption: Putative signaling pathway of LH-RH (7-10) in pituitary gonadotrophs.

Quantitative Data

Specific quantitative data for the LH-RH (7-10) fragment is not extensively available in the current literature. The following tables summarize dose-response relationships for the full-length LH-RH (GnRH) to provide a frame of reference. It is anticipated that LH-RH (7-10) would exhibit a lower potency.

Table 1: Effect of LH-RH on LH and FSH Secretion in Male Rats

| Treatment | Dose | Plasma LH Increase (fold) | Plasma FSH Increase (fold) |

|---|---|---|---|

| LH-RH | 500 ng | Significant release | Significant release |

| LH-RH Agonist | 50 ng | 20 | 3 |

| LH-RH Agonist | 5 µg | Near-maximal | Near-maximal |

Data adapted from studies on LH-RH and a potent agonist.[9]

Table 2: In Vitro LH-RH Stimulation of LH and FSH Release

| LH-RH Concentration | LH Release | FSH Release |

|---|---|---|

| 10⁻⁹ M | No significant effect | - |

| 10⁻⁸ M | Stimulated | - |

| 10⁻⁷ M | Stimulated | Slightly stimulated |

| 10⁻⁶ M | Stimulated | Significantly increased |

Data adapted from in vitro studies with various LHRH forms.[10]

Experimental Protocols

Primary Pituitary Cell Culture

This protocol describes the isolation and culture of primary pituitary cells for in vitro studies.

Materials:

-

Anterior pituitary glands from rats or mice

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Collagenase

-

DNase I

-

Culture plates

Procedure:

-

Aseptically remove anterior pituitary glands and place them in cold DMEM.

-

Mince the tissue into small fragments.

-

Incubate the fragments in a dissociation solution containing trypsin and collagenase at 37°C with gentle agitation.

-

Periodically triturate the tissue suspension to aid dissociation.

-

Add DNase I to prevent cell clumping.

-

Stop the enzymatic digestion by adding FBS-containing medium.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Centrifuge the cell suspension and resuspend the cell pellet in complete culture medium (DMEM with FBS and antibiotics).

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the cells at the desired density in culture plates and incubate at 37°C in a humidified 5% CO₂ atmosphere.

-

Allow cells to adhere and recover for 48-72 hours before experimental treatments.

Intracellular Calcium Imaging

This protocol outlines the measurement of intracellular calcium mobilization in response to LH-RH (7-10).

Materials:

-

Cultured primary pituitary cells on glass coverslips

-

Fura-2 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline

-

Fluorescence microscopy setup with a ratiometric imaging system

-

LH-RH (7-10) stock solution

Procedure:

-

Load the cultured pituitary cells with Fura-2 AM by incubating them in a loading buffer containing the dye and Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye and allow for de-esterification of the Fura-2 AM.

-

Mount the coverslip onto the stage of the fluorescence microscope in a perfusion chamber.

-

Excite the Fura-2 loaded cells at 340 nm and 380 nm wavelengths and record the emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Apply LH-RH (7-10) at the desired concentration to the cells via the perfusion system.

-

Record the changes in the fluorescence ratio over time, which correspond to changes in intracellular calcium concentration.

-

Calibrate the fluorescence ratios to absolute calcium concentrations if required, using ionomycin (B1663694) and EGTA.

Western Blotting for MAPK/ERK Activation

This protocol details the detection of phosphorylated ERK (p-ERK) as a marker of MAPK pathway activation.

Materials:

-

Cultured primary pituitary cells

-

LH-RH (7-10)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate pituitary cells and allow them to adhere. Serum-starve the cells for several hours before stimulation to reduce basal ERK phosphorylation.

-

Treat the cells with different concentrations of LH-RH (7-10) for various time points.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Caption: General experimental workflow for studying the effects of LH-RH (7-10).

References

- 1. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LH-RH binding to purified pituitary plasma membranes: absence of adenylate cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gonadotropin-releasing hormone-induced calcium signaling in clonal pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Recipe for pituitary organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imaging of Endoplasmic Reticulum Ca2+ in the Intact Pituitary Gland of Transgenic Mice Expressing a Low Affinity Ca2+ Indicator - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Sources and Distribution of LH-RH (7-10)